molecular formula C27H39F2N5OS B10796917 CCR5 antagonist 34

CCR5 antagonist 34

カタログ番号: B10796917
分子量: 519.7 g/mol
InChIキー: KESMRFWRGXZDEF-UZLDWMDBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CCR5 antagonist 34 is a small-molecule inhibitor targeting the CCR5 chemokine receptor, a G protein-coupled receptor (GPCR) critical for immune cell migration and HIV-1 entry. Evidence suggests it shares structural similarities with Merck-derived antagonists, exhibiting potent CCR5 binding affinity (IC50 in the nanomolar range) but moderate anti-HIV activity compared to clinically approved drugs like maraviroc . Its binding pocket overlaps partially with other CCR5 antagonists, indicating a conserved mechanism of receptor inhibition .

特性

分子式

C27H39F2N5OS

分子量

519.7 g/mol

IUPAC名

4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-thiophen-3-ylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C27H39F2N5OS/c1-17(2)25-32-31-18(3)34(25)23-14-21-4-5-22(15-23)33(21)12-8-24(20-9-13-36-16-20)30-26(35)19-6-10-27(28,29)11-7-19/h9,13,16-17,19,21-24H,4-8,10-12,14-15H2,1-3H3,(H,30,35)/t21-,22+,23?,24-/m0/s1

InChIキー

KESMRFWRGXZDEF-UZLDWMDBSA-N

異性体SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CSC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C

正規SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CSC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C

製品の起源

United States

準備方法

CCR5 アンタゴニスト 34 の調製には、いくつかの合成経路と反応条件が含まれます。文献に記載されている方法の1つは、1-(3-アミノプロピル)置換環状アミン化合物の使用が含まれます。 合成経路には、以下のステップが含まれます :

    環状アミンの形成: 出発物質を適切な試薬と反応させて環状アミンを形成します。

    置換反応: 環状アミンを次に、3-アミノプロピル基との置換反応にかけます。

    精製: 最終生成物は、再結晶またはクロマトグラフィーなどの標準的な手法を使用して精製されます。

作用機序

類似の化合物との比較

CCR5 アンタゴニスト 34 は、改善された薬物動態特性と副作用の低減により、他の類似の化合物と比較してユニークです。類似の化合物には、次のものがあります。

CCR5 アンタゴニスト 34 は、これらの化合物のいくつかの制限を克服するために設計されており、さらなる研究開発のための有望な候補です。

類似化合物との比較

Comparison with Similar CCR5 Antagonists

Structural and Binding Characteristics

Compound Core Structure Binding Pocket Features IC50 (CCR5 Binding) Anti-HIV IC50
CCR5 antagonist 34 Piperidine-based Partially overlaps with maraviroc; stabilizes inactive CCR5 conformation ~35 nM (estimated) Moderate activity
Maraviroc Bicyclic tertiary amine Deep occupancy of orthosteric site; blocks gp120 interaction 2.4 nM 0.1–10 nM (clinical)
TAK-779 Quaternary ammonium Binds extracellular loops; non-competitive inhibition 1.4 nM 3.2 nM
SCH-C Spirodiketopiperazine High specificity for CCR5; limited CNS penetration 9 nM 10–50 nM
INCB9471 Indane derivative Enhanced oral bioavailability; long half-life 0.5 nM 0.3 nM
  • Key Findings :
    • Maraviroc exhibits the deepest receptor occupancy, preventing both chemokine and HIV-1 gp120 binding .
    • Compound 34 and Merck-derived analogs (e.g., compound 21) show structural rigidity in the piperidine core, enhancing binding but lacking optimized pharmacokinetics for clinical use .
    • TAK-779 and SCH-C suffer from poor oral bioavailability and off-target effects (e.g., CXCR3 inhibition), limiting their therapeutic utility .

Efficacy in Disease Models

  • HIV-1 Infection :
    • Maraviroc is FDA-approved for R5-tropic HIV-1, achieving viral suppression in 40–60% of treatment-experienced patients .
    • Compound 34 and related pre-clinical analogs show inconsistent antiviral potency despite strong CCR5 binding, likely due to poor membrane permeability or rapid metabolism .
  • Neuroinflammation :
    • Maraviroc (80 mg/kg) alleviates neurodevelopmental deficits in valproic acid (VPA)-exposed mice by inhibiting microglial CCL3/CCR5 signaling, restoring synaptic plasticity and social behavior .
    • TAK-779 reduces microglial activation in traumatic brain injury models but lacks CNS penetration at therapeutic doses .
  • Oncology :
    • Maraviroc and TAK-779 suppress CCR5-driven metastasis in prostate and liver cancers by blocking CCL5-induced cell migration .

Q & A

Basic: What experimental models are most suitable for evaluating the in vitro potency of CCR5 antagonists like CCR5 antagonist 34?

Answer:
In vitro potency is typically assessed using:

  • Receptor binding assays : Competitive displacement of radiolabeled ligands (e.g., RANTES or MIP-1β) in CCR5-expressing cell lines (e.g., CHO-CCR5) to determine IC50 values .
  • HIV-1 inhibition assays : Measurement of EC50/EC90 values in peripheral blood mononuclear cells (PBMCs) infected with CCR5-tropic (R5) HIV-1 strains. Include clinical isolates to account for viral diversity .
  • Calcium flux assays : Monitor CCR5-mediated signaling inhibition using fluorometric detection in transfected cells .

Key considerations : Validate results with positive controls (e.g., Maraviroc) and account for donor variability in PBMC assays .

Basic: How do researchers address discrepancies in CCR5 antagonist efficacy between in vitro and in vivo models?

Answer:
Discrepancies arise from:

  • Pharmacokinetic variability : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens. For example, TAK-779 showed potent in vitro activity but poor oral bioavailability, necessitating structural modifications .
  • Host microenvironment : In vivo models (e.g., humanized mice) better replicate tissue-specific chemokine gradients and immune cell interactions. Compare results to in vitro monoculture systems .
  • Off-target effects : Screen for hERG channel inhibition (linked to cardiotoxicity) using patch-clamp assays or high-throughput fluorescence-based platforms .

Advanced: What structural biology approaches are used to design dual CCR2/CCR5 antagonists, and how do binding site differences inform selectivity?

Answer:
Dual antagonists require:

  • Comparative homology modeling : Map CCR2 and CCR5 transmembrane domains (TMs) and extracellular loops (ECLs). For example, TAK-779 binds TM3 and ECL2 in CCR5 but shows weaker affinity for CCR2 due to divergent ECL2 residues .
  • Mutagenesis-guided design : Identify key residues (e.g., Tyr108 in CCR5) critical for antagonist binding. Swap domains between CCR2 and CCR5 to validate selectivity determinants .
  • Molecular dynamics simulations : Analyze ligand-receptor stability and water accessibility to prioritize compounds with balanced CCR2/CCR5 inhibition (e.g., BMS-813160) .

Advanced: How can deep sequencing resolve conflicting data on pre-existing resistant HIV-1 quasispecies during CCR5 antagonist therapy?

Answer:

  • Baseline minority variants : Use high-throughput sequencing (≥25,000 reads/sample) to detect CXCR4-using or resistant V3 loop variants at frequencies as low as 0.8% .
  • Longitudinal tracking : Compare pre- and post-treatment populations to distinguish pre-existing resistance from de novo mutations. For example, vicriviroc failure correlated with pre-existing V3 mutations (e.g., G306R) .
  • Functional validation : Clone minority variants into pseudoviruses to confirm coreceptor switching (e.g., X4 tropism) or resistance in single-cycle infectivity assays .

Advanced: What interdisciplinary strategies mitigate hERG liability in CCR5 antagonist development?

Answer:

  • Structure-activity relationship (SAR) optimization : Replace basic amines or reduce lipophilicity to avoid hERG pore-blocking. For example, introducing polar groups in TAK-220 reduced hERG inhibition while maintaining CCR5 potency .
  • In silico screening : Use QSAR models trained on hERG inhibition datasets to prioritize compounds with favorable predicted IC50 values (>10 μM) .
  • Functional assays : Validate with automated patch-clamp electrophysiology to quantify hERG current blockade at therapeutic concentrations .

Basic: What methods validate CCR5 antagonist specificity against related chemokine receptors (e.g., CCR1, CCR3)?

Answer:

  • Radioligand displacement assays : Test binding affinity (Ki) against a panel of chemokine receptors (CCR1, CCR2, CCR3, CCR4) using membrane preparations from transfected cells .
  • Calcium mobilization assays : Measure antagonist activity in cells co-expressing CCR5 and other receptors. For example, TAK-220 shows >100-fold selectivity for CCR5 over CCR1/3 .
  • Beta-arrestin recruitment assays : Use PathHunter® or Tango® systems to confirm lack of off-target signaling .

Advanced: How are CCR5 antagonists being repurposed for oncology research, and what mechanistic synergies exist with checkpoint inhibitors?

Answer:

  • Metastasis inhibition : In breast and prostate cancer models, CCR5 blockade (e.g., Maraviroc) reduces invasion by disrupting CCL5/CCR5 signaling. Use transwell migration assays and in vivo metastasis tracking (e.g., bioluminescence) .
  • Immunomodulation : Combine CCR5 antagonists (e.g., BMS-813160) with anti-PD-1/CTLA-4 to enhance T-cell infiltration. Clinical trials (NCT04721301) employ flow cytometry to quantify tumor-infiltrating lymphocytes pre/post-treatment .
  • Resistance mechanisms : Profile CCL5/CCR5 axis activation in post-treatment biopsies using RNA-seq or multiplex IHC .

Basic: What in vitro assays are used to predict viral tropism shifts during CCR5 antagonist therapy?

Answer:

  • Trofile® assay : Phenotypic test using pseudoviruses to quantify CCR5 vs. CXCR4 tropism. Requires plasma HIV-1 RNA ≥1,000 copies/mL .
  • Genotypic tropism testing : Amplify V3 loop sequences from patient-derived virus and predict coreceptor usage via algorithms (e.g., Geno2Pheno, WebPSSM) .
  • Clonal analysis : Isolate individual viral clones and test coreceptor preference in U87-CD4/CCR5/CXCR4 cells .

Advanced: How do computational models reconcile the static nature of CCR5 (host target) with observed viral resistance to antagonists?

Answer:

  • Viral envelope plasticity : Resistance arises from gp120 mutations (e.g., V3 loop) enabling CCR5 antagonist-bound receptor utilization. Use cryo-EM to map gp120-CCR5 antagonist interactions .
  • Free energy calculations : Compare binding affinities of wild-type vs. mutant gp120 to antagonist-bound CCR5. For example, G306R mutation reduces Maraviroc’s binding stability .
  • Population dynamics modeling : Simulate viral evolution under selective pressure to predict resistance timelines .

Advanced: What pharmacological strategies improve CNS penetration of CCR5 antagonists for neuroHIV research?

Answer:

  • BBB permeability optimization : Modify logP (1.5–3.0) and reduce molecular weight (<450 Da). For example, TAK-220’s smaller size improves CNS exposure vs. TAK-779 .
  • Efflux transporter inhibition : Co-administer P-glycoprotein inhibitors (e.g., elacridar) in animal models .
  • CSF sampling : Quantify antagonist concentrations via LC-MS/MS in non-human primates to validate brain penetration .

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